Cas no 1050391-99-5 ((1R,2R)-benzyl 2-methylcyclopropanecarboxylate)

(1R,2R)-Benzyl 2-methylcyclopropanecarboxylate is a chiral cyclopropane derivative with a benzyl ester functional group. Its stereospecific (1R,2R) configuration makes it a valuable intermediate in asymmetric synthesis, particularly for constructing biologically active compounds or chiral ligands. The cyclopropane ring imparts rigidity, while the ester group offers versatility for further derivatization. This compound is useful in pharmaceutical research, agrochemical development, and material science due to its structural stability and potential for selective reactivity. Its well-defined stereochemistry ensures reproducibility in enantioselective applications, making it a preferred choice for studies requiring precise spatial orientation. Storage under inert conditions is recommended to maintain stability.
(1R,2R)-benzyl 2-methylcyclopropanecarboxylate structure
1050391-99-5 structure
Product name:(1R,2R)-benzyl 2-methylcyclopropanecarboxylate
CAS No:1050391-99-5
MF:C12H14O2
MW:190.238363742828
CID:4559819
PubChem ID:67180743

(1R,2R)-benzyl 2-methylcyclopropanecarboxylate Chemical and Physical Properties

Names and Identifiers

    • Cyclopropanecarboxylic acid, 2-methyl-, phenylmethyl ester, (1R,2R)-rel-
    • TRANS-(1R,2R)-benzyl 2-methylcyclopropanecarboxylate
    • (1R,2R)-benzyl 2-methylcyclopropanecarboxylate
    • Inchi: 1S/C12H14O2/c1-9-7-11(9)12(13)14-8-10-5-3-2-4-6-10/h2-6,9,11H,7-8H2,1H3/t9-,11-/m1/s1
    • InChI Key: UEGDTXGDZZESGT-MWLCHTKSSA-N
    • SMILES: [C@@H]1(C(OCC2=CC=CC=C2)=O)C[C@H]1C

Computed Properties

  • Exact Mass: 190.099379685g/mol
  • Monoisotopic Mass: 190.099379685g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 4
  • Complexity: 206
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 26.3Ų

(1R,2R)-benzyl 2-methylcyclopropanecarboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM464455-100mg
(1R,2R)-benzyl 2-methylcyclopropanecarboxylate
1050391-99-5 95%+
100mg
$214 2023-02-19
Chemenu
CM464455-250mg
(1R,2R)-benzyl 2-methylcyclopropanecarboxylate
1050391-99-5 95%+
250mg
$365 2023-02-19
A2B Chem LLC
AX24290-10mg
(1R,2R)-benzyl 2-methylcyclopropanecarboxylate
1050391-99-5
10mg
$135.00 2024-04-20
Aaron
AR01DUA6-250mg
(1R,2R)-benzyl 2-methylcyclopropanecarboxylate
1050391-99-5 96%
250mg
$473.00 2023-12-16
1PlusChem
1P01DU1U-100mg
(1R,2R)-benzyl 2-methylcyclopropanecarboxylate
1050391-99-5 96%
100mg
$256.00 2023-12-26
A2B Chem LLC
AX24290-100mg
(1R,2R)-benzyl 2-methylcyclopropanecarboxylate
1050391-99-5 96%
100mg
$285.00 2024-01-05
eNovation Chemicals LLC
Y1251918-250mg
(1R,2R)-benzyl 2-methylcyclopropanecarboxylate
1050391-99-5 95%
250mg
$475 2023-09-04
A2B Chem LLC
AX24290-250mg
(1R,2R)-benzyl 2-methylcyclopropanecarboxylate
1050391-99-5 96%
250mg
$485.00 2024-01-05
A2B Chem LLC
AX24290-2mg
(1R,2R)-benzyl 2-methylcyclopropanecarboxylate
1050391-99-5
2mg
$86.00 2024-04-20
A2B Chem LLC
AX24290-3mg
(1R,2R)-benzyl 2-methylcyclopropanecarboxylate
1050391-99-5
3mg
$105.00 2024-04-20

(1R,2R)-benzyl 2-methylcyclopropanecarboxylate Related Literature

Additional information on (1R,2R)-benzyl 2-methylcyclopropanecarboxylate

Chemical Profile of (1R,2R)-benzyl 2-methylcyclopropanecarboxylate (CAS No. 1050391-99-5)

CAS No. 1050391-99-5 refers to a specific chiral ester, (1R,2R)-benzyl 2-methylcyclopropanecarboxylate, which has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural and functional properties. This compound belongs to the class of cyclopropanecarboxylates, a motif known for its versatility in medicinal chemistry applications. The presence of a benzyl group and a stereogenic center at the cyclopropane ring imparts distinct reactivity and binding characteristics, making it a valuable scaffold for drug discovery.

The (1R,2R)-configuration of this molecule is particularly noteworthy, as stereochemistry plays a crucial role in the biological activity of many pharmaceutical agents. The cyclopropane ring itself is a key feature, often employed in drug design due to its ability to induce conformational constraints that can enhance binding affinity and selectivity. In recent years, there has been growing interest in leveraging such structural motifs for the development of novel therapeutics.

One of the most compelling aspects of (1R,2R)-benzyl 2-methylcyclopropanecarboxylate is its potential as an intermediate in the synthesis of more complex bioactive molecules. The benzyl ester functionality can be readily modified through various chemical transformations, such as hydrolysis or transesterification, allowing for the exploration of diverse pharmacophores. This flexibility has made it a popular choice for medicinal chemists seeking to develop new small-molecule drugs.

Recent studies have highlighted the utility of this compound in the design of enzyme inhibitors. The cyclopropane ring has been shown to interact favorably with hydrophobic pockets in protein targets, while the benzyl group can serve as a hydrogen bond acceptor or participate in π-stacking interactions. Such features are critical for achieving high binding affinity and specificity. For instance, derivatives of this scaffold have been investigated as potential inhibitors of metabolic enzymes, which are often implicated in various diseases.

The (1R,2R)-configuration is particularly important in this context, as it ensures optimal alignment with the active site of target enzymes. Computational studies have demonstrated that this stereochemistry enhances interactions with key residues in the enzyme's binding pocket, leading to improved potency and selectivity. These findings underscore the significance of chirality in drug design and reinforce the value of (1R,2R)-benzyl 2-methylcyclopropanecarboxylate as a building block.

In addition to its role as an intermediate, (1R,2R)-benzyl 2-methylcyclopropanecarboxylate has also been explored in the development of probes for biochemical assays. Its well-defined structure and reactivity make it an ideal candidate for studying enzyme mechanisms and identifying novel inhibitors. Researchers have utilized this compound to investigate the kinetics and thermodynamics of enzyme-catalyzed reactions, providing valuable insights into drug-target interactions.

The benzyl group in (1R,2R)-benzyl 2-methylcyclopropanecarboxylate offers additional opportunities for functionalization. It can be replaced with other substituents to alter the electronic properties and solubility profile of the molecule. This adaptability has allowed chemists to fine-tune the pharmacokinetic properties of derivatives derived from this scaffold. For example, modifications aimed at improving oral bioavailability or metabolic stability have been reported in recent literature.

Another area where this compound has shown promise is in the development of chiral auxiliaries and ligands for asymmetric synthesis. The stereogenic center at the cyclopropane ring can be used to induce enantioselectivity in chemical transformations, enabling the efficient synthesis of enantiomerically pure compounds. Such methodologies are increasingly important in pharmaceutical manufacturing due to regulatory demands for high enantiomeric purity.

The growing body of research on (1R,2R)-benzyl 2-methylcyclopropanecarboxylate reflects its significance as a versatile building block in synthetic chemistry and drug discovery. Its unique structural features and reactivity make it an attractive candidate for further exploration by academic and industrial researchers alike. As new methodologies emerge for studying chiral molecules and developing novel therapeutics, compounds like this are likely to play an even greater role in advancing medicinal chemistry.

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